(R)-3-(Trifluoromethyl)morpholine hydrochloride is a chemical compound characterized by its trifluoromethyl group attached to a morpholine ring. Its molecular formula is CHClFNO, and it has a molecular weight of approximately 201.58 g/mol. The compound is known for its unique structural properties, which include a morpholine backbone—a six-membered ring containing both oxygen and nitrogen atoms—substituted with a trifluoromethyl group, enhancing its lipophilicity and biological activity .
There is no current research available on the specific mechanism of action of (R)-3-(Trifluoromethyl)morpholine hydrochloride. However, its potential lies in its ability to be incorporated into drug molecules or act as a chiral auxiliary in organic synthesis, influencing the outcome of reactions [, ].
One area of research exploring the potential of (R)-3-(Trifluoromethyl)morpholine hydrochloride is in asymmetric catalysis. Asymmetric catalysis involves using chiral catalysts to selectively produce one enantiomer (mirror image) of a molecule over another. (R)-3-(Trifluoromethyl)morpholine hydrochloride, due to its chiral nature, may be investigated for its ability to act as a ligand (a molecule that binds to the central metal atom in a catalyst) in asymmetric reactions.
While there is currently limited published research directly demonstrating the use of (R)-3-(Trifluoromethyl)morpholine hydrochloride in asymmetric catalysis, some studies have explored related compounds with similar structures for their potential as catalysts or catalyst ligands. For instance, a 2013 study published in the journal Tetrahedron investigated the use of a structurally similar chiral ligand containing a trifluoromethyl group for asymmetric aldol reactions [].
(R)-3-(Trifluoromethyl)morpholine hydrochloride can participate in various organic reactions due to the presence of both the morpholine ring and the trifluoromethyl group. Key reactions include:
The biological activity of (R)-3-(Trifluoromethyl)morpholine hydrochloride has garnered interest due to its potential pharmaceutical applications. It exhibits properties that may influence:
Several methods exist for synthesizing (R)-3-(Trifluoromethyl)morpholine hydrochloride:
(R)-3-(Trifluoromethyl)morpholine hydrochloride finds applications primarily in:
Research into the interactions of (R)-3-(Trifluoromethyl)morpholine hydrochloride with biological systems is ongoing. Key areas of study include:
Several compounds share structural similarities with (R)-3-(Trifluoromethyl)morpholine hydrochloride. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-(Trifluoromethyl)morpholine | CHFNO | Lacks hydrochloride salt; used in similar applications |
| (R)-2-(Trifluoromethyl)morpholine | CHFNO | Different position of trifluoromethyl substitution |
| (S)-3-(Trifluoromethyl)piperidine | CHFN | Piperidine ring instead of morpholine |
The uniqueness of (R)-3-(Trifluoromethyl)morpholine hydrochloride lies in its specific configuration and functional group positioning, which contribute to its distinct biological activity and potential therapeutic applications .
Morpholine derivatives have been pivotal in organic synthesis since their discovery in the late 19th century. Initially explored for their structural resemblance to morphine, these heterocycles gained prominence in the mid-20th century for their versatility in pharmaceutical and agrochemical applications. Key milestones include:
Chiral trifluoromethyl (CF₃) groups are prized in medicinal chemistry for:
Trifluoromethyl-substituted morpholines exemplify these advantages, as seen in:
The compound’s stereochemistry and substituents distinguish it:
Key Structural Features:
| Component | Function |
|---|---|
| Morpholine Ring | Provides hydrogen-bonding sites |
| Trifluoromethyl Group | Enhances lipophilicity and stability |
| Hydrochloride Counterion | Stabilizes zwitterionic form |
The enantioselective synthesis of (R)-3-(trifluoromethyl)morpholine hydrochloride relies primarily on sophisticated ring-closing strategies that establish the desired stereochemistry during heterocycle formation [2]. The most effective approach involves a tandem sequential one-pot reaction employing both hydroamination and asymmetric transfer hydrogenation reactions [2]. This methodology utilizes ether-containing aminoalkyne substrates in combination with a bis(amidate)bis(amido)titanium catalyst to yield a cyclic imine intermediate [2].
The subsequent reduction step employs the Noyori-Ikariya catalyst, specifically ruthenium chloride bearing the (S,S)-tosyl-1,2-diphenylethylenediamine ligand coordinated with para-cymene, to afford chiral 3-substituted morpholines with excellent enantiomeric excesses exceeding 95% [2]. This catalytic system demonstrates remarkable tolerance for a wide range of functional groups while maintaining high stereoselectivity [2].
Alternative enantioselective ring-closing approaches include the stereoselective synthesis through palladium-catalyzed carboamination reactions [6]. This methodology involves the conversion of enantiopure amino alcohols to allyl ethanolamines, which are subsequently transformed to desired heterocycles through palladium-catalyzed coupling with aryl or alkenyl halides [6]. The reaction produces morpholine products as single stereoisomers in moderate to good yields, with diastereoselectivities exceeding 20:1 [6].
| Ring-Closing Strategy | Catalyst System | Enantiomeric Excess | Yield |
|---|---|---|---|
| Hydroamination-Transfer Hydrogenation | Ti/Ru catalyst system | >95% [2] | Good [2] |
| Palladium-Catalyzed Carboamination | Palladium acetate/P(2-furyl)₃ | >20:1 dr [6] | 52-98% [6] |
| Aziridine Ring Opening | Lewis acid/base system | High [3] | High [3] |
The utilization of chiral pool starting materials represents a fundamental strategy in the asymmetric synthesis of (R)-3-(trifluoromethyl)morpholine hydrochloride [4]. Enantiopure morpholine fragments are effectively synthesized from readily available chiral-pool starting materials, particularly those derived from Boc-protected serine and 1,2-propanediol [4].
The stereospecific synthesis employs substituted sulfamidates as privileged morpholine building blocks [4]. The integral stereochemistry of the desired building blocks is imparted through appropriate selection of readily available enantiopure starting materials [4]. Optimization studies involving the selection of suitable base-solvent combinations have been conducted for the critical ring opening of cyclic sulfamidates with diols [4].
Chiral amino alcohols derived from naturally occurring amino acids serve as effective substrates for morpholine synthesis [31]. These substrates include those derived from glycine, alpha-substituted, and alpha,alpha-disubstituted amino acids [31]. The copper-catalyzed three-component reaction utilizing amino alcohols, aldehydes, and diazomalonates provides access to highly substituted morpholines, though with modest diastereoselectivity [31].
The synthesis of versatile enantiopure morpholine fragments from chiral-pool starting materials typically proceeds through seven steps with approximately 10% overall yield [4]. The dimethyl-substituted derivatives require similar yields with four chromatographic purifications, where a double-Grignard addition to a readily available lactam serves as the key synthetic step [4].
Electrophilic trifluoromethylation represents the primary methodology for introducing trifluoromethyl groups into morpholine derivatives [7] [9]. The development of hypervalent iodine-based trifluoromethylation reagents has revolutionized this field, with Togni and colleagues developing two prominent trifluoromethylation reagents based on hypervalent iodine chemistry [7].
The Ritter-type direct electrophilic trifluoromethylation at nitrogen atoms utilizes hypervalent iodine reagent systems to achieve successful trifluoromethylation of various heterocycles [7]. This methodology has been successfully applied to morpholine derivatives, though the specific application to 3-substituted morpholines requires careful optimization of reaction conditions [7].
Umemoto developed diverse derivatives of (trifluoromethyl)dibenzofuranylium that generate trifluoromethyl cations at low temperatures, facilitating electrophilic trifluoromethylation of primary, secondary, or aromatic amines [7]. For morpholine substrates, this approach can generate trifluoromethylated products in moderate to good yields, with reported yields of 68% for similar indoline substrates [7].
Recent advances have focused on merging hypervalent iodine and sulfoximine chemistry to create new electrophilic trifluoromethylation reagents [9]. These solution-stable, crystalline reagents demonstrate competency in the electrophilic trifluoromethylation of various nucleophiles while serving as sources of trifluoromethyl radicals [9]. The reagent scaffold offers opportunities for structural diversification toward asymmetric synthesis applications [9].
| Reagent Type | Temperature | Yield Range | Substrate Scope |
|---|---|---|---|
| Hypervalent Iodine (Togni) | Ambient [7] | Moderate-Good [7] | Heterocycles [7] |
| Dibenzofuranylium Derivatives | Low [7] | 68% [7] | Primary/Secondary Amines [7] |
| Iodosulfoximine Compounds | Variable [9] | Good [9] | Various Nucleophiles [9] |
Nucleophilic fluorination pathways provide complementary approaches to electrophilic methods for introducing fluorine-containing groups into morpholine derivatives [10] [14]. The hydrogen-bond promoted nucleophilic fluorination using alkali metal fluorides represents a significant advancement in this field [10].
The key to successful nucleophilic fluorination lies in the simultaneous dual activation of reacting partners by intermolecular hydrogen bonding and enhancement of effective fluoride nucleophilicity [10]. This approach mimics Nature's biocatalytic approach with the fluorinase enzyme, leading to unprecedentedly successful nucleophilic fluorination reactions [10].
Typical reagents for nucleophilic fluoride addition include simple metal salts such as potassium fluoride, cesium fluoride, potassium hydrogen fluoride, and tetraalkylammonium salts like tetramethylammonium fluoride and tetrabutylammonium fluoride [14]. Anhydrous tetrabutylammonium fluoride effectively fluorinates primary alkyl halides, tosylates, and mesylates within minutes at or below room temperature [14].
The nucleophilic trifluoromethylation utilizing trifluoromethyltrimethylsilane (Ruppert-Prakash reagent) has been extensively developed since the 1980s [11]. The activation of this reagent by fluoride enables nucleophilic trifluoromethylation of carbonyl compounds and subsequent application to morpholine synthesis [11]. The metallaphotoredox-catalyzed perfluoroalkylation of organobromides provides a unified approach for direct introduction of trifluoromethyl, pentafluoroethyl, and heptafluoropropyl groups [12].
Solvent selection plays a critical role in determining the enantiomeric excess of (R)-3-(trifluoromethyl)morpholine hydrochloride synthesis [17] [24]. The morpholine-based organocatalytic systems demonstrate significant solvent dependency, with isopropanol emerging as the key solvent for optimal enantioselectivity [17].
Experimental investigations reveal that morpholine-enamines exhibit lower reactivity compared to pyrrolidine counterparts, attributed to the presence of oxygen in the ring and pronounced pyramidalization of nitrogen, which decreases enamine nucleophilicity [17]. Despite these limitations, careful solvent selection enables excellent conversion and diastereoselection with satisfactory to excellent enantioselection [17].
The systematic evaluation of solvent effects demonstrates that polar protic solvents enhance hydrogen-bonding interactions crucial for high enantiomeric excess values [17]. In morpholine-based catalytic systems, the ratio of reactants and solvent polarity directly influence the stereochemical outcome [17].
Environmental considerations have driven the development of systematic green solvent selection approaches [24]. The conductor-like screening model for real solvents enables evaluation of both thermodynamic criteria and environmental, health, and safety properties in solvent selection [24]. From comprehensive databases containing thousands of molecules, the most promising candidates are identified based on predictive environmental, health, and safety models [24].
| Solvent Type | Enantiomeric Excess | Conversion | Diastereoselection |
|---|---|---|---|
| Isopropanol | 70-99% [17] | Quantitative [17] | 90-99% [17] |
| Polar Aprotic | Moderate [17] | Good [17] | Good [17] |
| Non-polar | Low [17] | Poor [17] | Poor [17] |
Temperature optimization represents a crucial parameter in the synthesis of (R)-3-(trifluoromethyl)morpholine hydrochloride, with systematic studies revealing optimal temperature ranges for different catalytic systems [18] [23]. The influence of temperature on morpholine synthesis has been extensively investigated, with results showing significant effects on product yield and selectivity [18].
For morpholine vinylation reactions, temperature effects demonstrate that increasing temperature from 100°C to 255°C increases product yield from 10.0% to 31.7% [18]. However, further temperature increases cause sharp decreases in vinylation products due to competing side processes [18]. The optimal temperature for nanostructured catalyst systems is 240°C, yielding maximum conversion of 68.5% [18].
Catalytic system optimization involves systematic evaluation of different metal catalysts, ligands, and co-catalysts [21] [31]. Copper-catalyzed three-component morpholine synthesis demonstrates optimal performance at 90°C in toluene solvent [31]. Lower reaction temperatures do not significantly affect yields, while higher temperatures result in decreased product formation [31].
The kinetic analysis of morpholine synthesis reveals first-order kinetics for most systems, with activation energies and pre-exponential factors determined through Arrhenius analysis [23]. The surface-to-volume ratio of reaction vessels significantly influences catalytic performance, with ratios of 0.4 mm⁻¹ providing optimal conditions for morpholine synthesis [23].
| Temperature Range | Catalyst System | Yield | Selectivity |
|---|---|---|---|
| 70-90°C | Copper-based [31] | 65-70% [31] | Good [31] |
| 240°C | Nanostructured KOH/Activated Carbon [18] | 68.5% [18] | High [18] |
| 500-560°C | Various Alkalizing Amines [23] | Variable [23] | First-order kinetics [23] |
X-ray crystallographic analysis provides the most definitive structural information for (R)-3-(Trifluoromethyl)morpholine hydrochloride. Based on structural studies of related morpholine derivatives, this compound is expected to crystallize in common space groups such as P2₁/c, P2₁/n, or Pna2₁, typical of monoclinic or orthorhombic crystal systems [1] [2]. The unit cell parameters are anticipated to fall within ranges of a = 6-12 Å, b = 8-15 Å, and c = 8-18 Å, with β angles between 90-110° for monoclinic systems [1] [2].
The morpholine ring in (R)-3-(Trifluoromethyl)morpholine hydrochloride adopts the characteristic chair conformation, which is the most thermodynamically stable arrangement for six-membered heterocycles containing both nitrogen and oxygen [2] [3]. This conformation minimizes steric interactions and allows for optimal orbital overlap. The trifluoromethyl group at the 3-position preferentially occupies an equatorial position relative to the morpholine ring, reducing 1,3-diaxial interactions that would occur in an axial orientation [3] [4].
Crystallographic studies of similar trifluoromethyl-containing morpholine derivatives have demonstrated that the trifluoromethyl group exhibits characteristic C-F bond lengths ranging from 1.33 to 1.35 Å, with F-C-F bond angles of approximately 108-110° [5] [6]. The C-CF₃ bond length typically measures 1.50-1.52 Å, reflecting the strong electron-withdrawing nature of the trifluoromethyl substituent [5] [6].
The crystal packing is stabilized by intermolecular hydrogen bonding interactions, primarily N-H···Cl⁻ hydrogen bonds between the protonated morpholine nitrogen and the chloride counterion [1] [7]. Additional weak C-H···F interactions may contribute to the overall crystal stability, involving the morpholine ring protons and fluorine atoms of the trifluoromethyl group [1] [7].
Nuclear magnetic resonance spectroscopy provides detailed information about the electronic environment and molecular dynamics of (R)-3-(Trifluoromethyl)morpholine hydrochloride. The NMR spectral characteristics reflect the unique structural features of this compound, including the morpholine ring system and the trifluoromethyl substituent.
The ¹H NMR spectrum of (R)-3-(Trifluoromethyl)morpholine hydrochloride exhibits characteristic resonances that reflect the morpholine ring environment and the influence of the trifluoromethyl group. The morpholine ring protons display distinct chemical shift patterns based on their proximity to the heteroatoms and the electron-withdrawing trifluoromethyl substituent [8] [9].
The OCH₂ protons, located adjacent to the oxygen atom, appear as multiplets in the range of 3.6-4.0 ppm, reflecting the deshielding effect of the electronegative oxygen atom [8] [9]. These protons exhibit complex splitting patterns due to coupling with adjacent methylene protons and the influence of the chair conformation dynamics.
The NCH₂ protons resonate at 2.5-3.1 ppm as multiplets, with the exact chemical shifts depending on the specific position within the morpholine ring and the degree of protonation at the nitrogen center [8] [9]. The hydrochloride salt formation significantly affects these chemical shifts compared to the free base form.
The CH proton at position 3, bearing the trifluoromethyl substituent, appears as a multiplet in the range of 3.0-3.5 ppm [8] [9]. This proton experiences significant deshielding due to the strong electron-withdrawing nature of the adjacent trifluoromethyl group, resulting in a downfield chemical shift compared to unsubstituted morpholine derivatives.
Additional CH₂ protons within the morpholine ring system appear as multiplets in the range of 2.0-2.8 ppm, with their exact positions influenced by the ring conformation and the electronic effects of the trifluoromethyl substituent [8] [9]. The chair conformation of the morpholine ring results in axial and equatorial protons having slightly different chemical shifts due to their distinct magnetic environments.
The ¹⁹F NMR spectrum of (R)-3-(Trifluoromethyl)morpholine hydrochloride provides direct information about the trifluoromethyl group environment. The three fluorine atoms of the CF₃ group appear as a singlet in the range of -60 to -80 ppm, which is typical for trifluoromethyl groups attached to aliphatic carbon centers [10] [11].
The exact chemical shift position within this range depends on the local electronic environment and the conformation of the morpholine ring. The electron-withdrawing nature of the morpholine nitrogen and oxygen atoms can influence the ¹⁹F chemical shifts through inductive effects transmitted through the carbon framework [10] [11].
The ¹⁹F NMR spectrum also provides information about the rotational dynamics of the trifluoromethyl group. At room temperature, the CF₃ group typically exhibits rapid rotation on the NMR timescale, resulting in a single averaged signal for all three fluorine atoms [10] [11]. Variable temperature NMR studies could potentially reveal restricted rotation at lower temperatures, leading to line broadening or signal splitting.
The coupling between ¹⁹F and ¹³C nuclei results in characteristic quartet patterns in the ¹³C NMR spectrum for the CF₃ carbon, with typical ¹J(CF) coupling constants of 280-300 Hz [10] [11]. This coupling provides additional structural confirmation of the trifluoromethyl group attachment.
Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides complementary information about the molecular structure and bonding characteristics of (R)-3-(Trifluoromethyl)morpholine hydrochloride. The vibrational spectra reveal characteristic absorption bands that can be assigned to specific functional groups and molecular vibrations.
The FT-IR spectrum of (R)-3-(Trifluoromethyl)morpholine hydrochloride displays several characteristic absorption bands that provide structural information about the compound. The N-H stretching vibration appears as a medium to strong absorption in the range of 3200-3400 cm⁻¹, reflecting the secondary amine character of the protonated morpholine nitrogen [12] [13]. The exact position and intensity of this band are influenced by hydrogen bonding interactions with the chloride counterion.
The C-H stretching vibrations of the morpholine ring appear as medium intensity bands in the range of 2900-3000 cm⁻¹, while the CH₂ groups exhibit stretching vibrations at 2850-2950 cm⁻¹ [14] [15]. These bands provide information about the aliphatic character of the morpholine ring system and can be used to distinguish between different conformational states.
The C-H bending vibrations of the CH₂ groups appear as medium intensity bands in the range of 1450-1470 cm⁻¹ [14] [15]. Additional bending modes combined with C-N stretching contributions are observed at 1350-1400 cm⁻¹ [13] [16]. These bands are sensitive to the ring conformation and substitution pattern.
The most characteristic feature of the FT-IR spectrum is the strong absorption band in the range of 1100-1300 cm⁻¹, attributed to the C-F stretching vibrations of the trifluoromethyl group [14] [17]. This band typically appears as a complex multiplet due to the asymmetric and symmetric C-F stretching modes, with the exact splitting pattern depending on the local symmetry and coupling between the three C-F bonds.
The C-O stretching and C-N stretching vibrations appear as strong bands in the range of 1000-1100 cm⁻¹ [2] [16]. These bands are characteristic of the morpholine ring system and provide information about the heterocyclic framework.
Lower frequency vibrations in the range of 650-750 cm⁻¹ are attributed to C-F bending modes and ring deformation vibrations [16] [18]. These bands are sensitive to the overall molecular conformation and intermolecular interactions in the solid state.
Raman spectroscopy provides complementary vibrational information to FT-IR spectroscopy, with different selection rules leading to enhanced intensity for certain vibrational modes. The Raman spectrum of (R)-3-(Trifluoromethyl)morpholine hydrochloride exhibits characteristic bands that provide additional structural insights.
The C-H stretching vibrations of the morpholine ring appear as medium intensity bands at 2900-3000 cm⁻¹, while CH₂ group stretching vibrations are observed at 2850-2950 cm⁻¹ [19] [20]. These bands are typically well-resolved in Raman spectra and provide information about the local environment of the methylene groups.
The C-H bending vibrations appear as medium intensity bands at 1450-1470 cm⁻¹ [19] [20]. The C-F stretching vibrations of the trifluoromethyl group appear as strong bands in the range of 1100-1300 cm⁻¹ [20] [21]. These bands are particularly intense in Raman spectra due to the high polarizability of the C-F bonds.
The C-O stretching and C-N stretching vibrations appear as medium intensity bands at 1000-1100 cm⁻¹ [20] [2]. Ring breathing modes and C-N stretching vibrations are observed at 800-900 cm⁻¹ [20] [2]. These bands are characteristic of the morpholine ring system and provide information about the heterocyclic framework dynamics.
The CF₃ deformation modes appear as medium intensity bands in the range of 500-600 cm⁻¹ [21] [16]. These bands are sensitive to the orientation of the trifluoromethyl group and can provide information about conformational preferences.
Lower frequency vibrations in the range of 200-400 cm⁻¹ are attributed to ring deformation modes and lattice vibrations in the crystalline state [20] [2]. These bands are sensitive to intermolecular interactions and crystal packing arrangements.